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Compound Name: Odonicin

Cat. No.: B15596039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the diterpenoid compound

Odonicin and its significant impact on angiogenesis. Odonicin, a natural product isolated from

Rabdosia rubescens, has demonstrated potent anti-tumor activities, with its anti-angiogenic

effects being a key area of investigation. This guide synthesizes current research, presenting

quantitative data, detailing experimental methodologies, and visualizing the core signaling

pathways involved in its mechanism of action.

Quantitative Analysis of Odonicin's Anti-Angiogenic
Efficacy
Odonicin has been shown to inhibit key processes of angiogenesis in a dose-dependent

manner across various in vitro, ex vivo, and in vivo models. The following tables summarize the

quantitative data from key studies.

Table 1: In Vitro Efficacy of Odonicin
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Assay Type Cell Line
Parameter
Measured

Concentrati
on

Result Citation

Proliferation HUVECs
Cell Viability

(MTS Assay)
IC₅₀ ≈ 2.5 µM

Significant

inhibition of

VEGF-

induced

proliferation.

[1][2]

Migration HUVECs

Wound

Healing &

Transwell

Migration

IC₅₀ ≈ 2.5 µM

Dose-

dependent

suppression

of VEGF-

induced

migration.

[1][3]

Tube

Formation
HUVECs

Tubular

Structure

Formation on

Matrigel

Not Specified

>90%

reduction in

tube

formation.

[1][4]

Apoptosis HGC-27 Cells
Apoptotic Cell

Ratio
10, 15, 20 µM

Increased

apoptosis to

26.3%,

50.1%, and

52.4%

respectively.

[5]

Table 2: Ex Vivo Efficacy of Odonicin

Assay Type Model
Parameter
Measured

Concentrati
on

Result Citation

Aortic Ring

Assay
Rat Aorta

Microvessel

Sprouting
5 µM

>90%

reduction in

VEGF-

induced

sprouting.

[3]
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Table 3: In Vivo Efficacy of Odonicin

Assay Type Model
Parameter
Measured

Result Citation

Corneal

Neovascularizati

on

Mouse
Vascularization

Area
88% reduction. [1][3]

Clock Number 66.7% decrease. [1][3]

Vessel Length 60% decrease. [1][3]

Tumor Xenograft
Mouse (Breast

Cancer)

Microvessel

Density (CD31,

vWF expression)

Remarkable

decrease in

expression.

[1][6]

Core Mechanisms of Action: Signaling Pathway
Inhibition
Odonicin exerts its anti-angiogenic effects by modulating several critical signaling pathways

within endothelial cells. The primary mechanisms involve the inhibition of the VEGF/VEGFR-2

axis and the downstream Jagged/Notch signaling pathway.

Inhibition of VEGF/VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are central to initiating

the angiogenic cascade.[7] Odonicin has been shown to directly interfere with this pathway.[7]

[8] It inhibits the phosphorylation of VEGFR-2, which in turn blocks the activation of multiple

downstream pro-angiogenic signaling cascades, including PI3K/Akt, FAK, and ERK/p38.[7][9]

This blockade leads to decreased endothelial cell proliferation, migration, and survival.
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Odonicin's inhibition of the VEGF/VEGFR-2 signaling cascade.

Blockade of Jagged/Notch Signaling
The Notch signaling pathway is crucial for vascular development and remodeling.[9] Research

indicates that VEGF can induce the expression of Notch ligands, such as Jagged2, in

endothelial cells.[1][2] Odonicin has been found to down-regulate the expression of Jagged2

and subsequently inhibit the activity of Notch1.[1][6] This disruption of the VEGF-induced

Jagged-Notch axis is a key mechanism by which Odonicin impairs endothelial cell function

and reinforces cell-cell junctions, thereby inhibiting angiogenesis and tumor cell

transendothelial migration.[1][3]
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Odonicin's disruption of the VEGF-induced Jagged/Notch pathway.
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Key Experimental Protocols
The anti-angiogenic properties of Odonicin have been validated through a series of

standardized assays. Detailed methodologies for these key experiments are provided below.

In Vitro Angiogenesis Assays
A general workflow for in vitro testing involves culturing endothelial cells, treating them with

Odonicin, and then subjecting them to functional assays to measure proliferation, migration,

and tube formation.
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General experimental workflow for in vitro angiogenesis assays.
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3.1.1 HUVEC Proliferation Assay (MTS-based) This assay assesses the effect of Odonicin on

the metabolic activity and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2]

Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5,000-10,000 cells/well

and allowed to adhere overnight.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Odonicin, along with a pro-angiogenic stimulus like VEGF (e.g., 20

ng/mL). Control wells receive the vehicle (e.g., DMSO) and/or VEGF alone.

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

MTS Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-

sulfophenyl)-2H-tetrazolium) reagent is added to each well.

Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTS to

formazan by viable cells.

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The

results are used to calculate the percentage of cell viability relative to the control and to

determine the IC₅₀ value.

3.1.2 Endothelial Cell Migration Assay (Transwell) This assay quantifies the chemotactic

migration of endothelial cells through a porous membrane.

Chamber Setup: Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate. The

lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).

Cell Seeding: HUVECs, previously serum-starved, are suspended in a serum-free medium

containing different concentrations of Odonicin and seeded into the upper chamber of the

Transwell insert.

Incubation: The plate is incubated for 4-24 hours to allow cell migration towards the

chemoattractant in the lower chamber.

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a

cotton swab.
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Staining and Visualization: Migrated cells on the lower surface of the membrane are fixed

with methanol and stained with a solution like crystal violet.

Quantification: The number of migrated cells is counted in several random fields under a

microscope.

3.1.3 Tube Formation Assay This assay evaluates the ability of endothelial cells to form

capillary-like structures on a basement membrane matrix.[10]

Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel)

and allowed to polymerize at 37°C.

Cell Seeding: HUVECs are suspended in medium containing VEGF and various

concentrations of Odonicin and seeded onto the prepared Matrigel.

Incubation: The plate is incubated for 4-18 hours to allow for the formation of tubular

networks.

Visualization: Tube formation is observed and photographed using an inverted microscope.

Quantification: The degree of tube formation is quantified by measuring parameters such as

total tube length, number of branch points, and total mesh area using imaging software.[11]

Ex Vivo and In Vivo Angiogenesis Assays
3.2.1 Rat Aortic Ring Assay This ex vivo model assesses angiogenesis by observing

microvessel sprouting from a cross-section of an aorta.

Aorta Excision: Thoracic aortas are excised from rats under sterile conditions and cut into 1

mm thick rings.

Embedding: The aortic rings are embedded in a collagen gel or Matrigel within a 48-well

plate.

Treatment: The rings are cultured in a medium supplemented with growth factors (e.g.,

VEGF) and treated with different concentrations of Odonicin.

Incubation: The cultures are maintained for 7-14 days, with medium changes every 2-3 days.
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Quantification: The extent of microvessel sprouting from the aortic ring is quantified by

measuring the length and number of outgrowths under a microscope.[12]

3.2.2 Mouse Tumor Xenograft Model This in vivo model is used to evaluate the effect of

Odonicin on tumor growth and tumor-associated angiogenesis.[13][14]

Cell Implantation: Human tumor cells (e.g., breast cancer cells) are injected subcutaneously

into the flank of immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

Treatment: Mice are randomized into control and treatment groups. The treatment group

receives Odonicin via a specified route (e.g., intraperitoneal injection) for a defined period.

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for

histological analysis.

Immunohistochemistry: Tumor sections are stained with antibodies against endothelial cell

markers like CD31 or von Willebrand Factor (vWF) to quantify microvessel density (MVD), a

measure of angiogenesis.[1]

Conclusion and Future Perspectives
The available evidence strongly indicates that Odonicin is a potent inhibitor of angiogenesis. It

effectively suppresses endothelial cell proliferation, migration, and tube formation by targeting

the critical VEGF/VEGFR-2 and Jagged/Notch signaling pathways.[1][7] Its efficacy has been

demonstrated in a range of in vitro, ex vivo, and in vivo models, highlighting its potential as a

therapeutic candidate for angiogenesis-related diseases, particularly cancer.[6]

Future research should focus on elucidating the complete molecular profile of Odonicin's

targets, exploring its efficacy in combination with existing chemotherapies, and advancing its

development through preclinical and clinical trials to validate its therapeutic potential in a

clinical setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15596039#odonicin-s-impact-on-angiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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